molecular formula C18H20N2O3 B5705825 3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B5705825
M. Wt: 312.4 g/mol
InChI Key: VDQCVKOUDOCQIB-UHFFFAOYSA-N
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Description

3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound with a molecular structure that includes multiple functional groups such as benzofuran, pyridine, and amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For example, the reaction may start with a benzofuran derivative and a pyridine derivative, followed by a series of steps including cyclization, oxidation, and amide formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzofuran ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.

  • Substitution: : Substitution reactions can introduce new substituents onto the benzofuran or pyridine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into biochemical pathways and potential therapeutic targets.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may make it suitable for developing new pharmaceuticals with specific biological activities.

Industry

In industry, the compound could be used in the development of new materials or chemical processes. Its properties may be exploited in the creation of advanced polymers, coatings, or other industrial products.

Mechanism of Action

The mechanism by which 3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the biological system and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide include:

  • 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

  • 2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and molecular structure, which may confer unique chemical and biological properties.

Properties

IUPAC Name

3,6,6-trimethyl-N-(6-methylpyridin-2-yl)-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-10-6-5-7-14(19-10)20-17(22)16-11(2)15-12(21)8-18(3,4)9-13(15)23-16/h5-7H,8-9H2,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQCVKOUDOCQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C3=C(O2)CC(CC3=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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